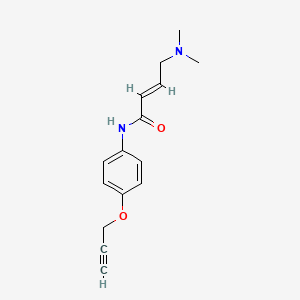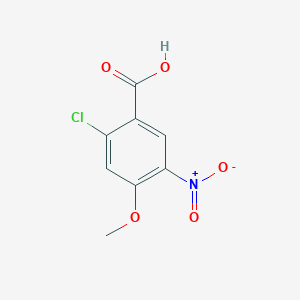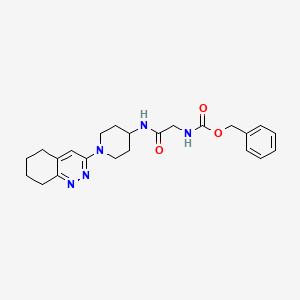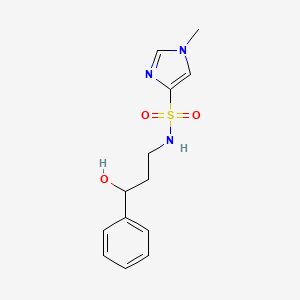
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned seems to contain an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms. It is a part of many important biologically active compounds .
Synthesis Analysis
Imidazole derivatives can be synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be quite complex. For example, (1-Methyl-1H-imidazol-2-yl)methanamine has a molecular weight of 111.15 .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For example, they can be converted into carbonyl compounds via corresponding quaternary salts .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can also vary greatly. For example, (1-Methyl-1H-imidazol-2-yl)methanamine is a solid .Safety and Hazards
Future Directions
properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-19-8-7-18-17(19)24-11-13-9-14(20)15(10-22-13)23-16(21)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQAQQDGFSMCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2786297.png)


![Ethyl 5-methyl-7-(5-methyl-2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2786301.png)
![N-(2-furylmethyl)-2-[3'-(4-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2786302.png)
![1-[(Tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)azepane-4-carboxylic acid](/img/structure/B2786303.png)
![N-ethyl-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide](/img/structure/B2786304.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2786307.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2786314.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2786319.png)